(Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
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Description
(Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H17Cl2NO4 and its molecular weight is 406.26. The purity is usually 95%.
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Biological Activity
(Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzofuran core with hydroxyl and morpholinomethyl substituents. The presence of the dichlorobenzylidene group is significant for its biological activity. The molecular formula is C₁₅H₁₄Cl₂N₄O₃, and its molecular weight is approximately 353.19 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells .
- DNA Intercalation : The compound has been shown to intercalate into DNA strands, disrupting normal cellular processes and leading to cell death .
Antimicrobial Activity
In addition to its antitumor properties, the compound exhibits significant antimicrobial activity:
- Bacterial Inhibition : Studies have demonstrated that this compound has effective antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria .
- Fungal Activity : The compound also shows antifungal activity, making it a candidate for further exploration in treating fungal infections .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to increased ROS levels that can trigger apoptosis .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating .
Case Studies
Several studies have investigated the efficacy of this compound in vivo and in vitro:
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The IC50 values ranged from 5 to 15 µM depending on the cell line used .
- In Vivo Studies : Animal model studies showed that administration of the compound led to tumor regression in xenograft models of human cancer, further supporting its potential as an anticancer agent .
Data Summary Table
Properties
IUPAC Name |
(2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c21-15-3-1-12(9-16(15)22)10-18-19(25)13-2-4-17(24)14(20(13)27-18)11-23-5-7-26-8-6-23/h1-4,9-10,24H,5-8,11H2/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNABQJOFVJFPH-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)Cl)Cl)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)Cl)Cl)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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